molecular formula C26H27N3O3S B2588982 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea CAS No. 1022789-72-5

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea

Cat. No.: B2588982
CAS No.: 1022789-72-5
M. Wt: 461.58
InChI Key: YVYLTBBYKNJBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea is a complex organic compound that features a unique combination of isoquinoline and phenylurea structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This intermediate is then reacted with appropriate phenyl derivatives to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core structure.

    Phenylurea Derivatives: Similar in having the phenylurea moiety.

Uniqueness

What sets 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea apart is the combination of these two structural motifs, which may confer unique biological and chemical properties .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-31-24-15-18-12-13-27-23(22(18)16-25(24)32-2)14-17-4-6-19(7-5-17)28-26(30)29-20-8-10-21(33-3)11-9-20/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYLTBBYKNJBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.